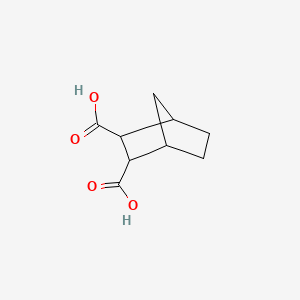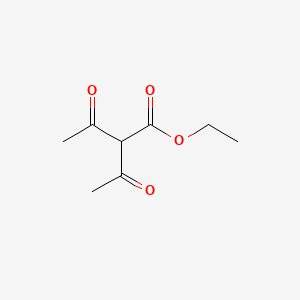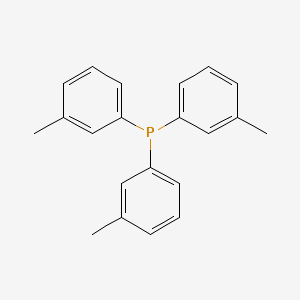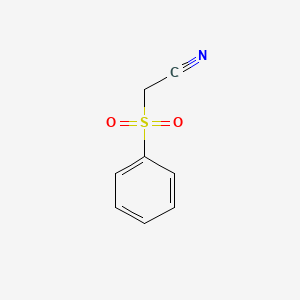![molecular formula C10H10F6Si B1630669 [3,5-Bis(trifluoromethyl)phenyl]-dimethylsilane](/img/structure/B1630669.png)
[3,5-Bis(trifluoromethyl)phenyl]-dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3,5-Bis(trifluoromethyl)phenyl]-dimethylsilane is a chemical compound with the molecular formula C10H9F6Si. It is characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further bonded to a dimethylsilyl group. This compound is known for its applications in organic light-emitting diodes and as a pharmaceutical intermediate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,5-Bis(trifluoromethyl)phenyl]-dimethylsilane typically involves the reaction of 3,5-bis(trifluoromethyl)phenylmagnesium bromide with dimethylchlorosilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
[3,5-Bis(trifluoromethyl)phenyl]-dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the dimethylsilyl group can be replaced by other nucleophiles.
Oxidation Reactions: The phenyl ring can undergo oxidation reactions, leading to the formation of quinones or other oxidized products.
Reduction Reactions: The trifluoromethyl groups can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as halides, amines, or alcohols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation can produce quinones or other oxidized aromatic compounds .
Scientific Research Applications
[3,5-Bis(trifluoromethyl)phenyl]-dimethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new materials for organic electronics.
Biology: The compound is used in the study of biological systems, particularly in the development of probes and sensors for detecting specific biomolecules.
Medicine: It serves as a pharmaceutical intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of organic light-emitting diodes (OLEDs) and other advanced materials for electronic devices
Mechanism of Action
The mechanism of action of [3,5-Bis(trifluoromethyl)phenyl]-dimethylsilane involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(trifluoromethyl)phenyltrimethylsilane
- 3,5-Bis(trifluoromethyl)phenylmethyldichlorosilane
- 3,5-Bis(trifluoromethyl)phenyltriethoxysilane
Uniqueness
[3,5-Bis(trifluoromethyl)phenyl]-dimethylsilane is unique due to the presence of two trifluoromethyl groups, which significantly enhance its chemical stability and lipophilicity. This makes it particularly useful in applications where high stability and membrane permeability are required, such as in the development of pharmaceuticals and advanced materials for electronics .
Properties
Molecular Formula |
C10H10F6Si |
|---|---|
Molecular Weight |
272.26 g/mol |
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl]-dimethylsilane |
InChI |
InChI=1S/C10H10F6Si/c1-17(2)8-4-6(9(11,12)13)3-7(5-8)10(14,15)16/h3-5,17H,1-2H3 |
InChI Key |
LREFQVUTVCXKES-UHFFFAOYSA-N |
SMILES |
C[SiH](C)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
C[SiH](C)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


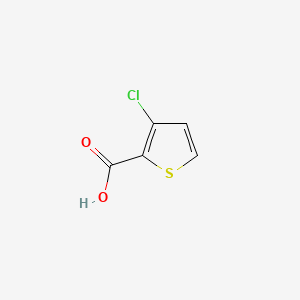
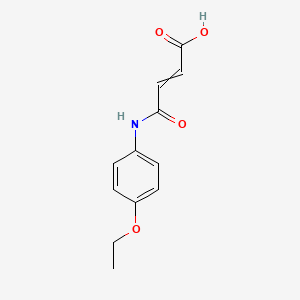
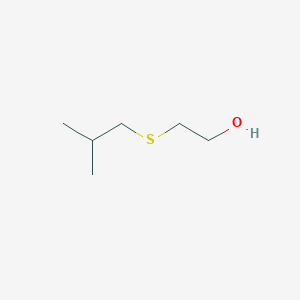
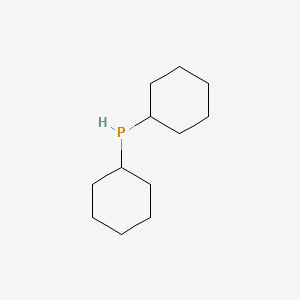
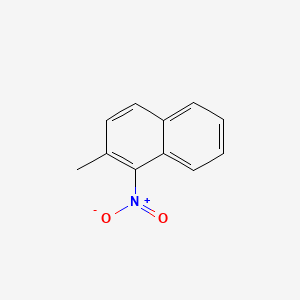
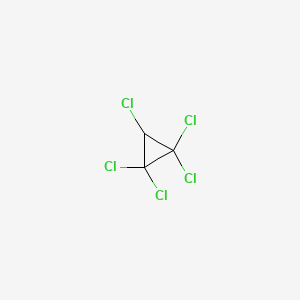
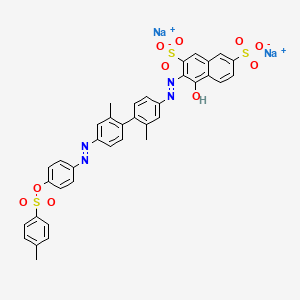
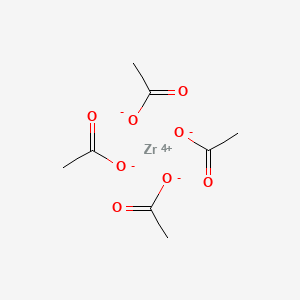
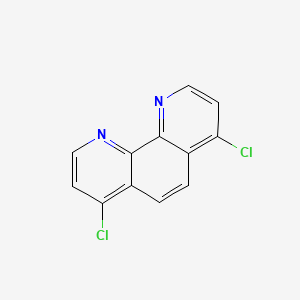
![2-Chloro-11-methyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one](/img/structure/B1630605.png)
